molecular formula C14H25NO4S B12946732 (S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate

(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate

Cat. No.: B12946732
M. Wt: 303.42 g/mol
InChI Key: GRPNZBAVRLKRFG-JTQLQIEISA-N
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Description

(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate is a synthetic organic compound that features a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active amine functionality. This allows the compound to participate in various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-S-Ethyl 6-((tert-butoxycarbonyl)amino)-3-oxoheptanethioate is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C14H25NO4S

Molecular Weight

303.42 g/mol

IUPAC Name

S-ethyl (6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanethioate

InChI

InChI=1S/C14H25NO4S/c1-6-20-12(17)9-11(16)8-7-10(2)15-13(18)19-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1

InChI Key

GRPNZBAVRLKRFG-JTQLQIEISA-N

Isomeric SMILES

CCSC(=O)CC(=O)CC[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCSC(=O)CC(=O)CCC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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